molecular formula C15H16N6O4 B2579809 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1226435-82-0

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2579809
CAS No.: 1226435-82-0
M. Wt: 344.331
InChI Key: DSVNDPGRAMVAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide features a hybrid heterocyclic architecture combining 1,2,4-oxadiazole and 1,2,3-triazole moieties. The 1,2,4-oxadiazole ring is substituted with a 4-methoxyphenoxymethyl group at position 3, while the 1-methyl-1H-1,2,3-triazole-4-carboxamide is linked via a methylene bridge.

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4/c1-21-8-12(18-20-21)15(22)16-7-14-17-13(19-25-14)9-24-11-5-3-10(23-2)4-6-11/h3-6,8H,7,9H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVNDPGRAMVAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that combines multiple pharmacophoric elements, including an oxadiazole and a triazole moiety. These structural features suggest potential for diverse biological activities, particularly in the realms of anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5O4C_{19}H_{23}N_5O_4, with a molecular weight of approximately 343.34 g/mol. The presence of functional groups such as methoxyphenoxy and carboxamide enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC19H23N5O4C_{19}H_{23}N_5O_4
Molecular Weight343.34 g/mol
Structural FeaturesOxadiazole, Triazole, Methoxyphenoxy

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Anticancer Activity : Similar compounds have been shown to induce apoptosis in cancer cells by modulating pathways such as NF-kB signaling. For instance, triazole-containing hybrids have demonstrated significant cytotoxicity against various cancer cell lines (e.g., HCT116) with IC50 values as low as 0.43 µM, indicating potent anticancer potential .
  • Antimicrobial Properties : The incorporation of oxadiazole and triazole rings is associated with antimicrobial activity against various pathogens. Research indicates that compounds with these structures exhibit good inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

A study on similar triazole derivatives reported significant antiproliferative effects against multiple cancer cell lines:

Compound Cell Line IC50 (µM)
Compound 1HCT1160.43
Compound 2MCF71.10
Compound 3HepG21.40

These findings suggest that the compound's structure may facilitate interactions that lead to reduced cell viability in cancerous tissues.

Antimicrobial Activity

In terms of antimicrobial efficacy, compounds similar to this compound have shown promising results:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10

These values indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Case Study 1: Anticancer Evaluation

In a recent study evaluating the anticancer properties of triazole derivatives, it was found that the structural modifications significantly enhanced their cytotoxicity against colon cancer cells (HCT116). The mechanism involved the induction of apoptosis via the activation of caspase pathways and inhibition of cell cycle progression .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of oxadiazole derivatives revealed that these compounds effectively inhibited the growth of both gram-positive and gram-negative bacteria. The study highlighted the importance of the oxadiazole moiety in enhancing antibacterial properties .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with oxadiazole and triazole moieties exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (glioma) cells. The mechanism of action often involves the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and metastasis .

Antimicrobial Properties

The oxadiazole ring system has been associated with antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Research has demonstrated that derivatives containing this ring can inhibit the growth of tuberculosis bacteria effectively. Ongoing investigations aim to elucidate the specific mechanisms by which these compounds exert their effects on microbial cells .

Anti-inflammatory Effects

Compounds similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have been explored for their anti-inflammatory properties. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. This potential makes them candidates for treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Properties

The presence of methoxy and phenoxy groups may enhance the neuroprotective effects of this compound. Research indicates that similar structures can mitigate neuroinflammation and oxidative stress, providing a protective effect against neurodegenerative diseases such as Alzheimer's .

Anticancer Efficacy Study

A study evaluated the cytotoxicity of various oxadiazole derivatives against A549 and C6 cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like cisplatin. Molecular docking studies further supported the affinity of these compounds for MMPs, suggesting a targeted approach in cancer therapy .

Antimicrobial Activity Assessment

Another investigation focused on the synthesis of oxadiazole derivatives and their testing against Mycobacterium tuberculosis strains. Compounds were assessed for minimum inhibitory concentration (MIC) values, revealing several candidates with significant activity against resistant strains of tuberculosis, highlighting their potential as novel therapeutic agents .

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-4-carboxamides with chloro, cyano, and aryl substituents. For example:

  • 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (mp: 133–135°C, yield: 68%).
  • 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (mp: 181–183°C, yield: 71%).

Key Differences :

  • Heterocyclic Core: The target compound replaces the pyrazole core with 1,2,4-oxadiazole and 1,2,3-triazole rings.
  • Substituent Effects: The 4-methoxyphenoxymethyl group in the target compound may enhance solubility compared to the chloro and cyano groups in 3a–3p, which are electron-withdrawing and reduce polarity.

Triazole Carboxamides ( and )

  • : 1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide includes an ethoxyphenyl group and a methyl-triazole moiety.
  • : N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide features an acetylphenyl substituent.

Key Differences :

  • Linker and Substituents : The target compound’s methylene bridge between oxadiazole and triazole introduces conformational flexibility, unlike the rigid aryl linkages in and .
  • Electronic Effects : The methoxy group in the target compound is electron-donating, which may increase π-π stacking interactions with aromatic residues in biological targets compared to the electron-withdrawing acetyl group in .

Oxadiazole-Thiazole Hybrids ()

The compound N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide () shares the 4-methoxyphenyl-oxadiazole motif but incorporates a thiazole-oxazole system.

Key Differences :

  • Triazoles are stronger hydrogen-bond acceptors, which could improve target binding .
  • Physicochemical Properties : The thiazole ring in increases lipophilicity (logP), whereas the triazole-carboxamide in the target compound may enhance aqueous solubility.

1,3-Oxazole Derivatives ()

describes 4-benzyl-1,3-oxazole derivatives with cytotoxic activity. These compounds feature sulfonyl and chlorophenyl groups.

Key Differences :

  • Biological Activity : While compounds show cytotoxicity, the target compound’s triazole-oxadiazole system is more commonly associated with antimicrobial or kinase inhibitory activity. Direct comparisons require empirical data.
  • Synthetic Routes : The target compound likely employs carbodiimide-mediated amide coupling (e.g., EDCI/HOBt, as in ), whereas uses AlCl3-mediated Friedel-Crafts acylations .

Structural and Analytical Insights

Spectroscopic Characterization

  • 1H-NMR: The target compound’s methoxyphenoxy methyl group would resonate at δ ~3.8 ppm (OCH3), while the triazole methyl group appears near δ ~2.5 ppm. This contrasts with ’s pyrazole methyl signals (δ ~2.6 ppm) .
  • MS (ESI) : Expected [M+H]+ ~420–450 Da, consistent with ’s carboxamides (403–437 Da) .

Crystallography

Programs like SHELXL () and WinGX () are widely used for structural refinement. The target compound’s crystal structure would likely exhibit intramolecular hydrogen bonds between the triazole carboxamide and oxadiazole N-atoms .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, using K₂CO₃ as a base in DMF at room temperature facilitates alkylation of oxadiazole-thiol intermediates (as seen in analogous syntheses) . Optimization should focus on solvent polarity, stoichiometry of reagents (e.g., 1.1–1.2 equivalents of alkylating agents), and reaction time. Monitoring via TLC or HPLC ensures completion.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenoxy methyl groups) and IR spectroscopy to confirm functional groups like carboxamide (C=O stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural proof, as demonstrated in triazole-oxadiazole hybrids .

Q. What common impurities arise during synthesis, and how are they controlled?

  • Methodological Answer : By-products may include unreacted intermediates (e.g., oxadiazole-thiols) or over-alkylated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/DMF mixtures) effectively isolates the target compound. Analytical HPLC with UV detection at 254 nm helps quantify purity .

Q. What stability issues are associated with this compound, and how are they mitigated?

  • Methodological Answer : The compound may degrade under prolonged exposure to light, moisture, or acidic/basic conditions. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring can identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogues?

  • Methodological Answer : Discrepancies often arise from substituent effects on solubility or target binding. For example, replacing the 4-methoxyphenoxy group with a fluorophenyl moiety (as in related triazoles) may alter enzyme affinity . Systematic SAR studies should compare logP (lipophilicity), solubility (via shake-flask method), and activity in isogenic cell lines to isolate structure-activity relationships .

Q. What strategies improve aqueous solubility and bioavailability without compromising activity?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) or employ prodrug approaches (e.g., esterification of carboxamide). For instance, replacing the 1-methyltriazole with a PEG-linked substituent enhances solubility while maintaining target engagement. Solubility can be quantified using dynamic light scattering (DLS) or nephelometry .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to target proteins (e.g., kinases or oxidoreductases). Focus on interactions between the oxadiazole ring and hydrophobic pockets, or the carboxamide and catalytic residues. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental approaches are used to study metabolic pathways and metabolite identification?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I metabolites (oxidation of methoxy groups) and Phase II conjugates (glucuronidation) are common. Stable isotope labeling (e.g., ¹³C-methoxy) aids in tracking metabolic fate .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding enzyme inhibition potency in different assay systems?

  • Methodological Answer : Variability may stem from assay conditions (e.g., ATP concentration in kinase assays) or cell permeability. Re-evaluate IC₅₀ values under standardized conditions (e.g., 1 mM ATP) and use orthogonal assays (e.g., cellular thermal shift assay [CETSA]) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.